Iodoacetamidoeosin
Description
Iodoacetamide (CAS 144-48-9) is a small organic compound with the molecular formula C₂H₄INO and a molecular weight of 184.96 g/mol . It is classified as an alkylating agent, widely used in biochemical research to modify cysteine residues in proteins by covalently binding to thiol (-SH) groups, thereby preventing disulfide bond formation during protein analysis . Structurally, it consists of an acetamide backbone substituted with an iodine atom at the α-carbon position.
Properties
IUPAC Name |
2-iodo-N-(2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H10Br4INO6/c23-12-4-10-19(15(25)17(12)30)33-20-11(5-13(24)18(31)16(20)26)22(10)9-2-1-7(28-14(29)6-27)3-8(9)21(32)34-22/h1-5,30-31H,6H2,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEVMXQIEZQIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CI)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H10Br4INO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219570 | |
| Record name | Iodoacetamidoeosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
830.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69414-31-9 | |
| Record name | Iodoacetamidoeosin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069414319 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodoacetamidoeosin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60219570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactions Analysis
Iodoacetamidoeosin undergoes several types of chemical reactions, primarily due to its alkylating nature. The compound can participate in:
Substitution Reactions: It can react with thiol groups in proteins, leading to the formation of stable thioether bonds.
Oxidation and Reduction Reactions: While specific details on these reactions are limited, the presence of iodine in the compound suggests potential reactivity under oxidative or reductive conditions.
Common Reagents and Conditions: Typical reagents include reducing agents like dithiothreitol and β-mercaptoethanol, which are used to prepare proteins for alkylation.
Scientific Research Applications
Protein Labeling and Tracking
Iodoacetamidoeosin is extensively used for labeling proteins due to its high selectivity for thiol groups. This property enables researchers to track protein localization and interactions in live cells.
- Case Study : A study demonstrated that this compound effectively labeled band 3 proteins in human erythrocytes, which are crucial for anion transport. The binding of the probe inhibited sulfate exchange in these cells, highlighting its utility in studying membrane proteins and their functions .
Fluorescence Microscopy
The fluorescent nature of this compound makes it suitable for fluorescence microscopy applications. It can be used to visualize cellular structures and processes.
- Data Table: Fluorescence Properties of this compound
| Property | Value |
|---|---|
| Excitation Maximum | ~519 nm |
| Emission Maximum | ~540 nm |
| Quantum Yield | High |
This table summarizes the fluorescence characteristics that make this compound effective for imaging applications.
Investigating Protein Dynamics
This compound can be employed to investigate protein dynamics through techniques such as fluorescence resonance energy transfer (FRET). By conjugating it with other fluorophores, researchers can study conformational changes and interactions between proteins.
- Case Study : In experiments involving lucifer yellow iodoacetamide, researchers utilized this probe to label thiols in proteins located in hydrophobic environments, enabling the assessment of protein conformational changes .
Targeting Specific Enzymatic Activities
The compound has been shown to inhibit specific enzymatic activities upon illumination, making it useful for studying enzyme kinetics and mechanisms.
Mechanism of Action
The primary mechanism of action of Iodoacetamidoeosin involves the alkylation of thiol groups in proteins. This reaction prevents the formation of disulfide bonds, thereby stabilizing the protein structure for further analysis . The compound targets cysteine residues in proteins, leading to the formation of stable thioether bonds. This mechanism is particularly useful in protein mass spectrometry and other analytical techniques.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Iodoacetic Acid (CAS 64-69-7)
Molecular Formula : C₂H₃IO₂
Molecular Weight : 185.95 g/mol
Key Differences:
- Functional Group : Contains a carboxylic acid (-COOH) group instead of an amide (-CONH₂), altering solubility and reactivity.
- Applications : Used in enzyme inhibition (e.g., glyceraldehyde-3-phosphate dehydrogenase) and as a precursor in organic synthesis .
- Hazards : Corrosive to skin and eyes; harmful if inhaled or ingested .
Ethyl Iodoacetate (CAS 623-48-3)
Molecular Formula : C₄H₇IO₂
Molecular Weight : 214.01 g/mol
Key Differences:
- Functional Group : An ester (-COOCH₂CH₃) group, making it more lipophilic than iodoacetamide.
- Applications : Primarily employed in organic synthesis as an alkylating agent or intermediate for pharmaceuticals .
- Hazards: Limited safety data, but esters are generally more volatile and flammable compared to amides .
Comparative Data Table
Research Findings and Mechanistic Insights
Iodoacetamide in Proteomics
Iodoacetamide is the gold standard for blocking cysteine residues during protein digestion, ensuring accurate mass spectrometry results by preventing disulfide bond reformation . Its selectivity for thiol groups under neutral pH conditions makes it preferable over iodoacetic acid in reducing environments .
Iodoacetic Acid in Enzyme Inhibition
Iodoacetic acid irreversibly inhibits enzymes like glyceraldehyde-3-phosphate dehydrogenase by modifying active-site cysteine residues. However, its carboxylic acid group increases water solubility, which may reduce membrane permeability compared to iodoacetamide .
Biological Activity
Iodoacetamidoeosin (IAE) is a compound that has garnered attention in biological research due to its unique properties and potential applications. This article delves into the biological activity of IAE, exploring its mechanisms of action, effects on cellular processes, and implications for therapeutic use.
This compound is a derivative of eosin, a fluorescent dye, modified with an iodoacetamide group. This modification enhances its reactivity with thiol groups in proteins, allowing it to serve as a labeling agent in various biochemical assays. The mechanism of action primarily involves the alkylation of cysteine residues in proteins, which can lead to changes in protein function and cellular signaling pathways.
1. Cellular Interactions
IAE has been shown to interact with various cellular components, affecting processes such as:
- Protein Function : By modifying cysteine residues, IAE can alter the activity of enzymes and receptors, potentially leading to changes in metabolic pathways.
- Cell Signaling : The compound can influence signaling cascades by affecting key proteins involved in cell growth and apoptosis.
2. Toxicological Assessments
Research indicates that IAE exhibits cytotoxic effects at higher concentrations. A study highlighted that exposure to IAE resulted in increased oxidative stress markers and apoptosis in cultured cells, suggesting a dose-dependent relationship between IAE concentration and cellular viability .
Case Study 1: Gastric Mucosa Response
In a translational gastritis model using iodoacetamide (IAA), which shares structural similarities with IAE, researchers observed significant upregulation of the TRPA1 ion channel in the gastric mucosa. This response was attributed to inflammatory processes triggered by IAA administration, indicating that compounds like IAE may have similar effects on gastric tissue .
Case Study 2: Carcinogenic Potential
Another investigation examined the carcinogenic potential of iodoacetamide derivatives in rat models. The study found that chronic exposure led to significant increases in tumor incidence, particularly in glandular tissues. This raises concerns about the long-term biological effects of compounds like IAE, especially regarding their safety profiles .
Research Findings
Recent studies have provided insights into the broader implications of IAE's biological activity:
- Proteomic Analysis : High-throughput proteomic studies revealed that IAE can significantly alter the expression levels of proteins involved in cell cycle regulation and apoptosis .
- Oxidative Stress Induction : IAE has been linked to increased levels of reactive oxygen species (ROS) within cells, contributing to oxidative stress and subsequent cellular damage .
Data Tables
The following table summarizes key findings related to the biological activity of IAE:
Q & A
Q. How to integrate this compound into multimodal imaging studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
